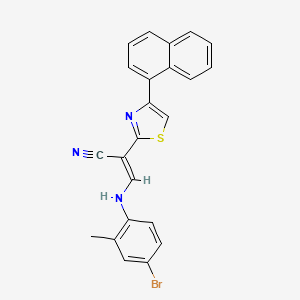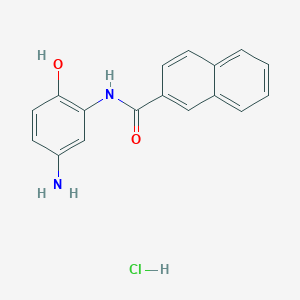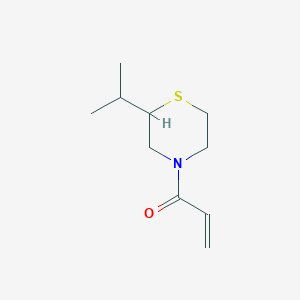
(E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C23H16BrN3S and its molecular weight is 446.37. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
A study focused on the synthesis and biological evaluation of aminothiazoles, thiazolylacetonitrile, and related derivatives as potential anti-inflammatory agents. These compounds were synthesized through various cyclocondensation reactions and screened for analgesic and anti-inflammatory studies. The synthesized compounds exhibited diverse biological activities, highlighting their potential as leads for the development of new therapeutic agents (Thabet et al., 2011).
Photophysical Characterization for OLEDs
Another application is in the field of organic light emitting diodes (OLEDs) . Organotin compounds derived from Schiff bases were synthesized and characterized for their photophysical properties. These compounds, including derivatives of (E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile, showed quantum yields around 4% with lifetimes in the range of 10^-10 to 10^-11 seconds, indicating their potential use in OLED technologies (García-López et al., 2014).
Development of Antihypertensive Agents
Research into antihypertensive α-blocking agents led to the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases. These studies aimed to identify compounds with significant α-blocking activity and low toxicity, potentially contributing to new treatments for hypertension (Abdel-Wahab et al., 2008).
Polymer Solar Cells
In the realm of polymer solar cells , rylene diimide and dithienocyanovinylene copolymers were synthesized and used as electron acceptors. These materials, incorporating similar structural motifs, exhibited broad absorption and were part of a study to improve the efficiency of solar cells, achieving power conversion efficiencies up to 3.80% (Dai et al., 2017).
Synthesis of Heterocycles as Antifungal Agents
Furthermore, new heterocycles derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile were synthesized as potent antifungal agents. These studies explored the chemical space around naphthalene derivatives for their potential in combating fungal infections, showcasing the chemical versatility of such compounds (Gomha & Abdel‐Aziz, 2012).
properties
IUPAC Name |
(E)-3-(4-bromo-2-methylanilino)-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3S/c1-15-11-18(24)9-10-21(15)26-13-17(12-25)23-27-22(14-28-23)20-8-4-6-16-5-2-3-7-19(16)20/h2-11,13-14,26H,1H3/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVIHQONOLDPQY-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC=C(C#N)C2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropyl-4-((1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2953358.png)
![2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2953361.png)



![Tert-butyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2953365.png)


![trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2953374.png)
![2-(Isopentyloxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2953375.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2953377.png)

